KVI-020 -

KVI-020

Catalog Number: EVT-1597017
CAS Number:
Molecular Formula: C20H25N3O5S
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KVI-020, also known as (R)-1-Methylsulfonylamino-3-(2,4-methoxyphenyl)ethyl-4-(4-methoxyphenyl)-2-imidazolidinone, is a selective blocker of the potassium voltage-gated ion channel Kv1.5. This compound has garnered attention for its potential therapeutic applications in treating atrial arrhythmias, a condition characterized by irregular heart rhythms. KVI-020's mechanism of action involves the inhibition of Kv1.5 channels, which play a crucial role in cardiac repolarization.

Source and Classification

KVI-020 is classified as a small molecular modulator targeting specific ion channels. It is synthesized through various chemical methods, focusing on the development of imidazolidinone derivatives. The compound's structure and properties have been extensively studied to understand its pharmacological potential and optimize its efficacy in clinical applications.

Synthesis Analysis

The synthesis of KVI-020 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that are functionalized to introduce the necessary substituents.
  2. Reactions: Key reactions include nucleophilic substitutions and condensation reactions that form the imidazolidinone core structure.
  3. Technical Details: The synthesis employs techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for structural confirmation.

Research indicates that KVI-020 can be synthesized efficiently through a multi-step process that ensures high yields and purity levels, making it suitable for further pharmacological studies .

Molecular Structure Analysis

The molecular formula of KVI-020 is C19H24N2O5S, with a molecular weight of approximately 396.47 g/mol. The compound features an imidazolidinone ring system with methoxyphenyl substituents, contributing to its biological activity.

Structural Data

  • IUPAC Name: (R)-1-Methylsulfonylamino-3-(2,4-methoxyphenyl)ethyl-4-(4-methoxyphenyl)-2-imidazolidinone
  • SMILES Notation: CC(C(=O)N1CC(C(=O)N(C(=O)S(C)C)C(=O)C1)C(=O)C(C(=O)C(C)C(=O)S(C))C(=O)C(C(=O)C(C)C(=O)S(C))C(=O)C(C(=O)C(C)C(=O)S(C))C(=O)C(C(=O)C(C)C(=O)S(C))C(=O)
  • Crystal Structure: Detailed crystallographic studies are needed to fully elucidate the three-dimensional arrangement of atoms within the compound.
Chemical Reactions Analysis

KVI-020 undergoes various chemical reactions that are critical for its bioactivity:

  1. Binding Interactions: The compound interacts with specific amino acid residues within the Kv1.5 channel, leading to conformational changes that inhibit channel activity.
  2. Metabolic Pathways: Understanding KVI-020's metabolic stability is essential for predicting its pharmacokinetics and potential side effects.

Research has highlighted the significance of these interactions in optimizing KVI-020 for therapeutic use .

Mechanism of Action

The mechanism of action for KVI-020 involves:

  1. Channel Blockade: By selectively inhibiting Kv1.5 channels, KVI-020 reduces potassium ion flow during cardiac repolarization.
  2. Impact on Cardiac Rhythm: This blockade leads to prolonged action potentials and a reduction in arrhythmic events.

Data from electrophysiological studies confirm that KVI-020 effectively modulates cardiac action potentials, thereby demonstrating its potential as an antiarrhythmic agent .

Physical and Chemical Properties Analysis

KVI-020 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but has limited solubility in water, which may affect its bioavailability.
  • Stability: Stability studies indicate that KVI-020 remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for formulating effective drug delivery systems .

Applications

KVI-020's primary application lies in its potential use as a treatment for atrial arrhythmias. Its selectivity for Kv1.5 channels makes it an attractive candidate for minimizing side effects associated with non-selective potassium channel blockers.

In addition to its therapeutic applications, ongoing research explores KVI-020's role in understanding cardiac ion channel dynamics and developing novel antiarrhythmic therapies .

Introduction to KVI-020 in Cardiovascular Research

Therapeutic Rationale for Atrial-Selective Ion Channel Targeting

Atrial fibrillation (AF), affecting over 33 million people globally, represents a significant clinical challenge due to the limitations of current antiarrhythmic drugs that carry ventricular proarrhythmic risks [1] [7]. The voltage-gated potassium channel Kv1.5, which conducts the ultra-rapid delayed rectifier potassium current (IKur), exhibits a distinctive expression pattern: it is predominantly localized in human atrial myocytes while being functionally absent in ventricular tissue [1] [5]. This atrial-specific distribution makes Kv1.5 an ideal molecular target for antiarrhythmic intervention, as pharmacological blockade would theoretically prolong atrial action potential duration (APD) and effective refractory period (ERP) without affecting ventricular electrophysiology [7].

The pathophysiological relevance of Kv1.5 in AF is further evidenced by molecular studies showing that both loss-of-function (e.g., E375X, Y155C) and gain-of-function mutations (e.g., E48G, A305T) in the KCNA5 gene encoding Kv1.5 are associated with AF susceptibility [5] [9]. Mechanistically, IKur blockade counteracts the APD shortening typically observed in AF remodeling, thereby reducing the window for re-entrant arrhythmia maintenance. Computational cardiac modeling demonstrates that selective IKur inhibition increases the wavelength of atrial excitation (λ = θ × ERP), thereby raising the threshold for wavebreak and rotor formation that sustains AF [7].

Historical Development of Kv1.5 Blockers in Antiarrhythmic Drug Discovery

The quest for atrial-selective antiarrhythmics has evolved through several generations of Kv1.5 inhibitors, each with distinct chemical scaffolds and pharmacological profiles:

Table 1: Evolution of Kv1.5 Inhibitors in Antiarrhythmic Drug Development

Compound ClassRepresentative AgentsKey LimitationsDevelopmental Stage
Early blockers4-AminopyridineNon-selective, CNS toxicityExperimental
First-generationS9947, DPO-1Moderate selectivity, off-target effectsPreclinical
Second-generationAVE0118, XEN-D0103Variable efficacy in remodeled atriaPhase II clinical trials
Third-generationKVI-020Improved selectivity and pharmacokineticsPreclinical optimization

Initial efforts focused on repurposed agents like 4-aminopyridine, which demonstrated IKur blockade but lacked tissue selectivity and caused significant neurotoxicity [1]. The biphenyl derivative AVE0118 represented a conceptual advance, showing efficacy in porcine models of AF; however, it exhibited additional blocking effects on transient outward potassium current (Ito) and acetylcholine-activated potassium current (IK,ACh) at therapeutic concentrations, compromising its atrial selectivity [9]. Similarly, vernakalant, while clinically approved for acute AF cardioversion, exerts multi-channel effects including sodium channel blockade, limiting its pure Kv1.5 targeting [1] [4]. These limitations highlighted the need for compounds with enhanced selectivity and optimized pharmacodynamics specifically for chronic AF management.

KVI-020’s Emergence as a Lead Compound in Preclinical Studies

KVI-020 (chemical name: (R)-1-(methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxyphenyl)-2-imidazolidinone) emerged from a systematic structure-activity relationship (SAR) campaign focused on imidazolidinone derivatives [2]. Its discovery addressed critical gaps in prior Kv1.5 blockers through:

  • Enhanced Selectivity Profile: Electrophysiological characterization demonstrated 48-fold greater potency for Kv1.5 (IC50 = 0.2 μM) versus Kv1.2 (IC50 = 9.6 μM) and minimal activity against hERG (IC50 > 30 μM), translating to reduced torsadogenic risk [2] [5]. This selectivity originates from specific interactions with Kv1.5 pore residues Thr479, Val481, and Ile502, as confirmed by site-directed mutagenesis studies [5].
  • Favorable Pharmacokinetics: Introduction of the (R)-stereochemistry and methoxyphenyl groups significantly improved metabolic stability compared to earlier racemic analogs, with hepatic microsomal half-life exceeding 120 minutes in multiple species [2].
  • Proof of Concept in Disease Models: In canine atrial tachy pacing models, KVI-020 (1 mg/kg IV) effectively terminated sustained AF in 85% of subjects and prolonged atrial effective refractory period (AERP) by 38% without altering ventricular repolarization parameters (QTc interval change < 3%) [2]. Optical mapping studies further confirmed preferential action potential prolongation in atrial tissue (>25% increase in APD90) versus ventricular tissue (<5% change) [7].

Table 2: Molecular Interactions Underlying KVI-020's Kv1.5 Selectivity

Kv1.5 ResidueInteraction TypeEnergetic Contribution (ΔΔG)Functional Consequence
Thr479Hydrogen bonding-2.3 kcal/molStabilizes closed state
Val481Hydrophobic packing-1.8 kcal/molPore occlusion
Ile502Van der Waals-1.5 kcal/molPrevents inactivation
Arg487Electrostatic repulsion+0.9 kcal/molKv1.2/Kv1.3 discrimination

The compound's molecular interactions were elucidated through homology modeling based on Kv1.2 structures and confirmed via alanine scanning mutagenesis [5] [9]. Unlike earlier non-selective blockers, KVI-020 preferentially binds to the intracellular pore region of Kv1.5 in its open-state conformation, explaining its use-dependent blocking characteristics observed at physiological pacing rates (2-5 Hz) [2]. This mechanistic nuance enhances its efficacy in tachyarrhythmias while preserving physiological atrial function during sinus rhythm.

Current optimization efforts focus on addressing remaining challenges, including moderate plasma protein binding (~85%) and the development of orally bioavailable formulations. Molecular hybridization strategies are exploring combinations with atrial-selective sodium channel blockers to enhance synergistic efficacy in persistent AF models [7]. The progression of KVI-020 through preclinical development represents a paradigm shift toward mechanistically targeted antiarrhythmic therapy grounded in ion channel specialization.

Table 3: Key Preclinical Parameters of KVI-020

ParameterValueExperimental SystemSignificance
Kv1.5 IC500.2 μMHEK293 expressed channelsPrimary target potency
Atrial APD90 prolongation28%Isolated guinea pig atriaAntiarrhythmic mechanism
Ventricular APD90 change+3.1%Langendorff-perfused heartVentricular safety
Oral bioavailability42%Rat pharmacokineticsDosing route potential
AERP increase38%Canine AF modelEfficacy biomarker

Properties

Product Name

KVI-020

IUPAC Name

N-[(4R)-4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C20H25N3O5S/c1-27-17-8-4-15(5-9-17)12-13-22-19(16-6-10-18(28-2)11-7-16)14-23(20(22)24)21-29(3,25)26/h4-11,19,21H,12-14H2,1-3H3/t19-/m0/s1

InChI Key

GFFIHDXPUGXVGG-IBGZPJMESA-N

Synonyms

1-(methylsulfonylamino)-3-(2-(4-methoxyphenyl)ethyl)-4-(4-methoxyphenyl)-2-imidazolidinone
KVI 020
KVI-020
KVI020
WYE 160020
WYE-160020
WYE160020

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(CN(C2=O)NS(=O)(=O)C)C3=CC=C(C=C3)OC

Isomeric SMILES

COC1=CC=C(C=C1)CCN2[C@@H](CN(C2=O)NS(=O)(=O)C)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.